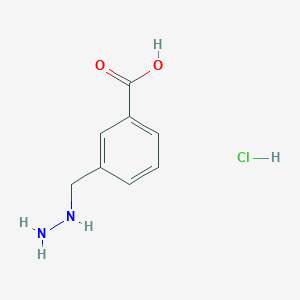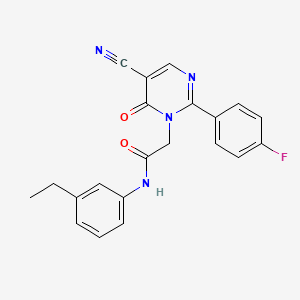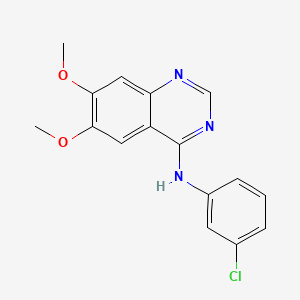
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and the introduction of the trifluoromethyl group. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-thiophenecarboxylic acid.
Bromination: The thiophene ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide using an appropriate amine, such as 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
科学研究应用
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of novel thiophene-based polymers and organic semiconductors.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, due to the presence of the trifluoromethyl group and thiophene ring.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, due to its unique electronic properties.
作用机制
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on the biological context and target.
相似化合物的比较
Similar Compounds
4-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The bromine atom also contributes to its reactivity and versatility in synthetic applications.
属性
IUPAC Name |
4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTOCIABGRQLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)
![6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513107.png)
![1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea](/img/structure/B2513110.png)


![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2513117.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)
![N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2513119.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513122.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)

